3-(4-Bromo-2-fluoro-phenoxy)propanenitrile
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Overview
Description
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is an organic compound with the molecular formula C₉H₇BrFNO. It is a fluorinated aromatic compound that contains both bromine and fluorine atoms, making it a valuable intermediate in various chemical syntheses .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile typically involves the reaction of 4-bromo-2-fluorophenol with 3-bromopropanenitrile under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K₂CO₃) in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the phenoxide ion attacks the carbon atom of the bromopropanenitrile, leading to the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and optimized reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or column chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The compound can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles.
Oxidation: The nitrile group can be oxidized to form carboxylic acids or other derivatives.
Reduction: The nitrile group can be reduced to form amines or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide (NaOH) or potassium hydroxide (KOH) in polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are employed.
Major Products Formed
Nucleophilic Substitution: Products include various substituted phenoxypropanenitriles.
Oxidation: Products include carboxylic acids or their derivatives.
Reduction: Products include primary amines or other reduced compounds.
Scientific Research Applications
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is used in various scientific research applications, including:
Chemistry: As an intermediate in the synthesis of more complex organic molecules.
Biology: In the study of enzyme interactions and as a probe in biochemical assays.
Medicine: Potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Bromo-2-fluoro-phenoxy)propanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of bromine and fluorine atoms enhances its reactivity and selectivity, allowing it to participate in various biochemical pathways. The compound can act as an inhibitor or activator of specific enzymes, thereby modulating their activity and affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 3-(4-Bromo-2-chloro-phenoxy)propanenitrile
- 3-(4-Bromo-2-methyl-phenoxy)propanenitrile
- 3-(4-Bromo-2-nitro-phenoxy)propanenitrile
Uniqueness
3-(4-Bromo-2-fluoro-phenoxy)propanenitrile is unique due to the presence of both bromine and fluorine atoms, which confer distinct chemical and physical properties. The fluorine atom enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical syntheses. Additionally, the combination of bromine and fluorine allows for selective interactions with biological targets, making it useful in medicinal chemistry .
Properties
Molecular Formula |
C9H7BrFNO |
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Molecular Weight |
244.06 g/mol |
IUPAC Name |
3-(4-bromo-2-fluorophenoxy)propanenitrile |
InChI |
InChI=1S/C9H7BrFNO/c10-7-2-3-9(8(11)6-7)13-5-1-4-12/h2-3,6H,1,5H2 |
InChI Key |
GSLDGQGPBPTOQN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)F)OCCC#N |
Origin of Product |
United States |
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